molecular formula C11H20N2O B8408188 4-(2,2-Dimethylcyclopropanecarbonylamino)piperidine

4-(2,2-Dimethylcyclopropanecarbonylamino)piperidine

Cat. No. B8408188
M. Wt: 196.29 g/mol
InChI Key: YVJNHOZTUXBJTE-UHFFFAOYSA-N
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Patent
US06794378B2

Procedure details

4-nitrobenzyl bromide (24:X=Br) (110 mg, 0.5 mmol), potassium carbonate (352 mg, 2.55 mmol) and sodium iodide (76.5 mg, 0.5 mmol) were added to a dimethylformamide (5mil) solution of the piperidine (23) obtained in the process 1, and then stirred under the argon atmosphere at the room temperature for 2 hours. This was further stirred at 70° C. for 1 hour and was extracted with hexan-ethyl acetate (3:1) mixed solvent, and then washed with water and saturated saline solution, dried and vacuum concentrated, thus obtained a 4-nitrobenzylpiperadine compound (25:R=2,2-dimethylcyclopropane) in the form of a yellow crystal (95 mg, 57%).
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
352 mg
Type
reactant
Reaction Step One
Quantity
76.5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8]Br)=[CH:6][CH:5]=1)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+].CC1(C)CC1C(N[CH:27]1[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]1)=O>CN(C)C=O>[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][N:30]2[CH2:31][CH2:32][CH2:27][CH2:28][CH2:29]2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CBr)C=C1
Name
Quantity
352 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
76.5 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C1)C(=O)NC1CCNCC1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under the argon atmosphere at the room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in the process 1
STIRRING
Type
STIRRING
Details
This was further stirred at 70° C. for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with hexan-ethyl acetate (3:1)
ADDITION
Type
ADDITION
Details
mixed solvent
WASH
Type
WASH
Details
washed with water and saturated saline solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
vacuum concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(CN2CCCCC2)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 95 mg
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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